

Dilmapimod statistical significance small dataset challenges

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Dilmapimod

CAS No.: 444606-18-2

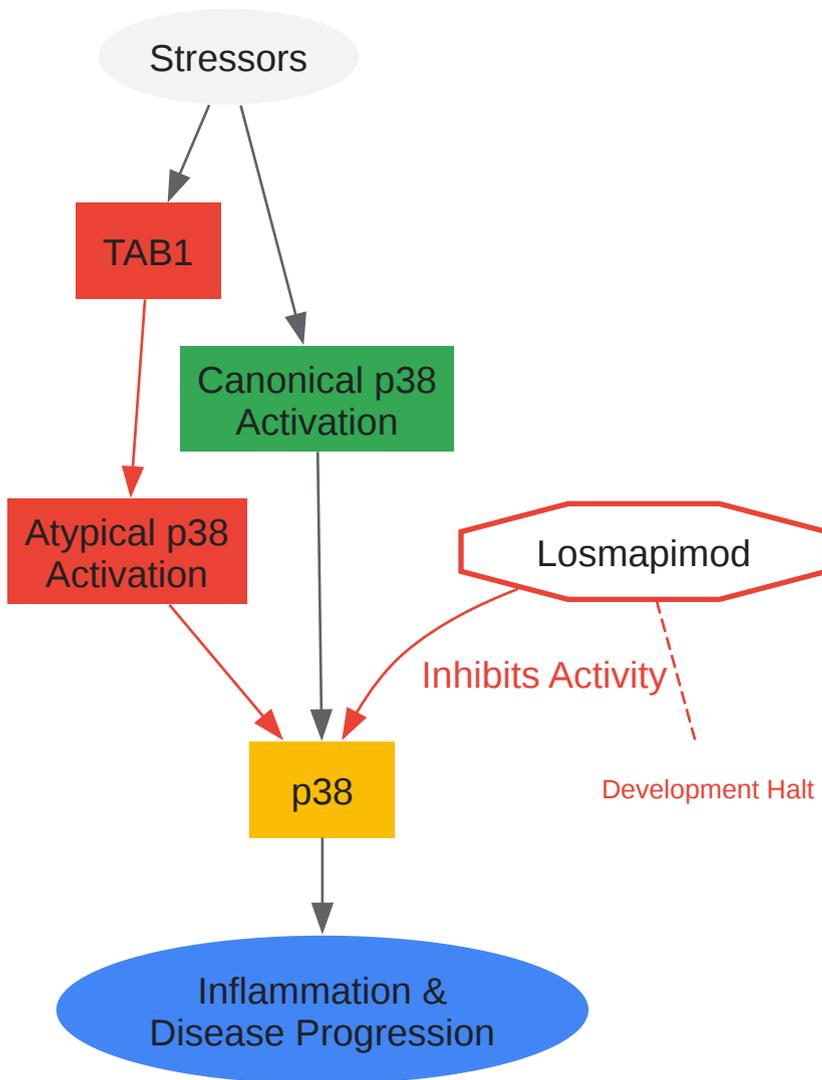
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Losmapimod: Mechanism of Action & Clinical Trial Outcome

Losmapimod is a small molecule designed to inhibit p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a key regulator of cytokine expression and inflammation. The drug's development for facioscapulohumeral muscular dystrophy (FSHD) was halted in September 2024 after its Phase 3 REACH trial did not meet its primary endpoint [1].

The diagram below illustrates the proposed mechanism of losmapimod and the point at which its development was halted.



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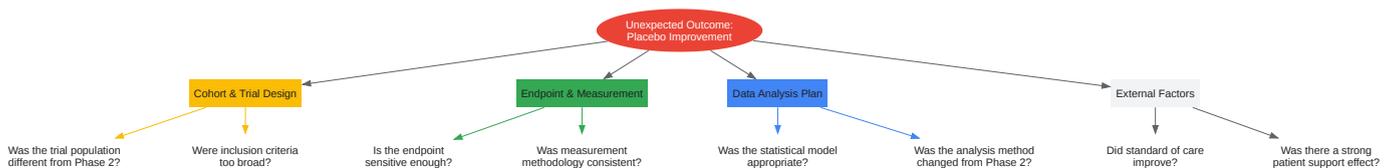
Analysis of the Phase 3 REACH Trial Results

The failure was not due to a lack of drug effect, but rather an unexpected improvement in the placebo group, which contradicted established natural history data for FSHD [1]. The table below summarizes the key outcomes from the REACH trial.

Endpoint	Losmapimod Group (Change from Baseline)	Placebo Group (Change from Baseline)	p-value
Primary: Reachable Workspace (RWS)	+0.013 (± 0.007)	+0.010 (± 0.007)	0.75
Secondary: Muscle Fat Infiltration (MFI)	+0.42%	+0.576%	0.16
Secondary: Shoulder Abductor Strength	+9.63%	+2.24%	0.51
Secondary: Patient-Reported Outcomes (PRO)	No statistically significant differences	No statistically significant differences	N/A

Troubleshooting Guide: Interpreting Unexpected Clinical Trial Data

When faced with a failed trial where the placebo group performs unexpectedly well, consider the following investigative framework.



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Alternative Therapeutic Strategies

The search for FSHD treatments continues, with several companies pursuing different strategies. The approaches currently under investigation can be summarized as follows [1]:

Company	Therapeutic Approach
Avidity Biosciences	Direct DUX4 knockdown (Antibody-Oligonucleotide Conjugates)
Dyne Therapeutics	Direct DUX4 knockdown
Arrowhead Pharmaceuticals	Direct DUX4 knockdown (RNA interference)
miRecule	Direct DUX4 knockdown

Frequently Asked Questions (FAQs)

Q1: Why did losmapimod fail in Phase 3 after showing promise in Phase 2? The primary reason was the unexpected improvement in the placebo group in the Phase 3 REACH trial, which made it impossible to detect a statistically significant benefit of losmapimod. This discrepancy with natural history data and the earlier Phase 2 trial suggests potential issues with trial design or patient population selection [1].

Q2: What are the key scientific questions emerging from the losmapimod trial results? Researchers are investigating whether the Phase 3 cohort was different from the Phase 2 population at baseline. Another key question is why the analysis combined scores from both arms in Phase 3, whereas a larger effect was seen in the non-dominant arm when analyzed separately in Phase 2 [1].

Q3: Are there other therapeutic approaches being explored for FSHD? Yes, the focus has shifted towards approaches that directly knock down the DUX4 protein, which is the root genetic cause of FSHD. Several companies are developing such therapies, with Avidity Biosciences having reported encouraging interim data [1].

Q4: What is atypical p38 MAPK signaling, and is it still a valid target? Atypical p38 signaling, mediated by its interaction with the adaptor protein TAB1, is distinct from the canonical kinase cascade. Blocking this

specific interaction has been shown in pre-clinical models to reduce pathology in conditions like acute lung injury without the toxicity associated with broad p38 inhibition, suggesting it remains a scientifically valid but more challenging target to drug [2].

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References

1. Fulcrum halts losmapimod development [fshdsociety.org]
2. Role of Atypical MAPK p38 Signaling in the Progression of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Dilmapimod statistical significance small dataset challenges].

Smolecule, [2026]. [Online PDF]. Available at:

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